N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-6-16(7-5-14)25-13-17(22-23-25)20(27)24-10-8-15(9-11-24)21-19(26)18-3-2-12-28-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKMRCCKPWLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis.
Coupling Reactions: The final compound is obtained by coupling the triazole, piperidine, and furan intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine group enhances this activity, making it a candidate for developing new antimicrobial agents.
Anticancer Properties:
The triazole ring structure is known for its role in inhibiting cancer cell proliferation. Studies have shown that compounds containing triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
Recent research highlights the potential neuroprotective effects of triazole derivatives. For instance, compounds similar to this compound have been investigated for their ability to modulate NMDA receptors, which are critical in neurodegenerative diseases . The ability to act as NMDA receptor antagonists suggests that these compounds could be developed into therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating various triazole compounds against bacterial strains, this compound demonstrated significant inhibition against Escherichia coli with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics. This finding supports its potential use in treating bacterial infections resistant to conventional therapies.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human cancer cell lines where this compound exhibited cytotoxic effects at low micromolar concentrations. The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and furan rings can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural motifs with piperidine-based carboxamides, particularly fentanyl analogs regulated under international drug conventions. Below is a comparative analysis:
Table 1: Structural and Regulatory Comparison
Structural and Functional Implications
Piperidine Substitutions: The 1-(p-tolyltriazole-4-carbonyl) group in the target compound replaces the 1-(2-phenylethyl) group found in fentanyl analogs. The triazole ring may introduce steric hindrance or polar interactions, altering binding kinetics compared to alkyl or aryl substituents.
Carboxamide Variations :
- While furan-2-carboxamide is shared with furanylfentanyl, the absence of a phenyl group in the target compound’s carboxamide moiety (unlike N-phenyl in furanylfentanyl) could reduce opioid receptor engagement .
However, the triazole’s polarity may offset this effect.
Pharmacological and Regulatory Considerations
- Fentanyl Analogs : Furanylfentanyl and acryloylfentanyl are potent opioids associated with high overdose risks and strict international controls . Their 2-phenylethyl substituent is critical for opioid receptor binding.
- Target Compound: The structural divergence (triazole-p-tolyl vs. phenylethyl) suggests a distinct pharmacological profile. No evidence links it to opioid activity or regulatory restrictions in the provided sources.
Biological Activity
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a piperidine moiety, and a furan carboxamide structure, which together contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties supported by various studies.
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of approximately 395.5 g/mol. The presence of functional groups such as the triazole and carbonyl moieties enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The triazole ring is known for its antifungal properties, while the piperidine component may enhance binding to various biological targets.
Table 1: Antimicrobial Activity Summary
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not reported | Bactericidal |
| 10 | Not reported | Not reported | Bacteriostatic |
| 13 | Not reported | Not reported | Fungicidal |
In vitro evaluations have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with compounds demonstrating both bactericidal and fungicidal effects at low concentrations .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research indicates that derivatives of triazole-based compounds exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that certain triazole derivatives induce apoptosis in leukemic cells through mechanisms involving DNA damage and mitochondrial dysfunction.
Case Study: Cytotoxicity in Jurkat T-cells
A study evaluated the cytotoxic effects of related triazole derivatives on Jurkat T-cells. The results indicated:
- Induction of Apoptosis: Morphological changes such as membrane blebbing and chromatin condensation were observed.
- DNA Damage: The compounds caused significant DNA fragmentation without direct intercalation into DNA .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation.
- Cellular Pathway Disruption: It could disrupt signaling pathways critical for cancer cell survival and proliferation.
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions to assemble the triazole, piperidine, and furan moieties. Critical steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core under inert conditions (e.g., nitrogen atmosphere) .
- Piperidine Coupling : Amide bond formation between the triazole-carbonyl group and the piperidine ring using coupling agents like HATU or EDCI in anhydrous dichloromethane (DCM) at 0–25°C .
- Furan Incorporation : Final coupling of the furan-2-carboxamide group via nucleophilic acyl substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 0–25°C | Minimize thermal degradation |
| Solvent | Anhydrous DCM or THF | Enhance reaction selectivity |
| Catalyst | CuI (5 mol%) | Accelerate triazole cyclization |
Characterization is performed using ¹H/¹³C NMR (to confirm amide bonds and regiochemistry) and HRMS (to verify molecular weight) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally related piperidine-triazole derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols (particle size <5 µm) .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the triazole or furan groups .
- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays for this compound be resolved?
Contradictions often arise from assay conditions or enantiomeric impurities. Strategies include:
- Enantiomeric Purity Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess, as even minor impurities can skew D3 receptor binding data .
- Buffer Optimization : Test binding in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify condition-dependent activity .
- Orthogonal Assays : Validate results with functional assays (e.g., cAMP inhibition) alongside radioligand binding to distinguish antagonism vs. inverse agonism .
Example : A study on analogous triazole-piperidine compounds showed 10-fold differences in D3 receptor affinity (Ki = 2 nM vs. 20 nM) due to residual solvent (DMSO) interference in assays. Repeating assays with <0.1% DMSO resolved discrepancies .
Q. What methodological approaches are used to evaluate its pharmacokinetic stability?
- Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C and monitor degradation via LC-MS/MS. Piperidine derivatives often show CYP3A4-mediated oxidation, requiring NADPH cofactors .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis (pH 7.4) to measure unbound fraction. Structural analogs exhibit 85–92% PPB due to lipophilic triazole and furan groups .
- Solubility : Apply shake-flask method in PBS (pH 6.5–7.4). Log P values >3.5 suggest poor aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles .
Q. How can computational modeling predict its interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to D3 dopamine receptors. The triazole group forms hydrogen bonds with Asp110, while the furan engages in π-π stacking with Phe346 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction : Tools like SwissADME predict high blood-brain barrier penetration (BBB score = 0.95) but potential hERG inhibition (risk score = 0.78), requiring experimental validation .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose or mannitol) to reduce hydrolytic degradation .
- Light Protection : Store in amber vials to prevent photodegradation of the furan ring, which absorbs UV light at 270–310 nm .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) to monitor impurities .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity profiles?
Discrepancies may stem from cell line specificity or assay endpoints. For example:
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HepG2). A piperidine-triazole analog showed IC50 = 10 µM in HEK293 but 50 µM in HepG2 due to differential expression of efflux transporters .
- Assay Interference : The furan group may autofluoresce in MTT assays. Use orthogonal viability assays (e.g., ATP luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
